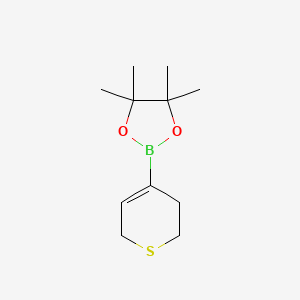
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate, also known as EOPPC, is an organic compound with a molecular formula of C10H11N3O3. It is a white crystalline solid that is soluble in water and ethanol. EOPPC is a heterocyclic compound, containing both pyrimidine and oxo groups. It is a derivative of the pyrimidine ring and has been used in various scientific and industrial applications.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate and its derivatives have been extensively studied for their potential in synthesizing new compounds with significant antimicrobial properties. For instance, the synthesis of novel pyrimidine derivatives, including the mentioned compound, has shown promising results in antimicrobial evaluation, indicating their potential in developing new antimicrobial agents (Farag et al., 2008). Similarly, another study focused on the synthesis of chromone-pyrimidine coupled derivatives, highlighting the compound's role in creating molecules with varied biological activities, including antimicrobial properties (Nikalje et al., 2017).
Catalysis and Green Chemistry
The compound has also been utilized in green chemistry applications, particularly in catalysis. A study described the use of an ionic liquid ([Et3NH][HSO4]) to promote the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, showcasing an environmentally friendly and efficient method (Tiwari et al., 2018).
Corrosion Inhibition
Research has also explored the use of pyrimidine derivatives, including this compound, as corrosion inhibitors. A study demonstrated the effectiveness of these derivatives in inhibiting iron corrosion in hydrochloric acid solutions, indicating their potential application in industrial corrosion protection (Abdelazim et al., 2021).
Heterocyclic Chemistry
The versatility of this compound in synthesizing various heterocyclic compounds has been a subject of interest in the field of heterocyclic chemistry. Studies have shown its utility in creating densely functionalized molecules through processes like tandem retro-Michael addition-Claisen rearrangement-intramolecular cyclization (Naidu, 2008).
Pharmaceutical Applications
Apart from antimicrobial properties, derivatives of the compound have been investigated for potential pharmaceutical applications. Research into substituted aminopyrimidines, for instance, has highlighted their promise as novel tyrosine kinase inhibitors, which could have implications in cancer therapy (Stolpovskaya et al., 2019).
properties
IUPAC Name |
ethyl 6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-2-18-11(17)7-6-14-9(15-10(7)16)8-12-4-3-5-13-8/h3-6H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZISJBETNEEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)




![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)




![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)